molecular formula C9H11ClN2O B1435926 N-[(4-amino-3-chlorophenyl)methyl]acetamide CAS No. 2097936-23-5

N-[(4-amino-3-chlorophenyl)methyl]acetamide

Cat. No.: B1435926
CAS No.: 2097936-23-5
M. Wt: 198.65 g/mol
InChI Key: YBCJLNOUMKZMRH-UHFFFAOYSA-N
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Description

N-[(4-amino-3-chlorophenyl)methyl]acetamide is an organic compound characterized by the presence of an amino group, a chlorophenyl group, and an acetamide group

Scientific Research Applications

N-[(4-amino-3-chlorophenyl)methyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Industrial Applications: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Safety and Hazards

While specific safety and hazard information for “N-[(4-amino-3-chlorophenyl)methyl]acetamide” is not available, it is generally recommended to wear personal protective equipment/face protection when handling similar compounds. Avoid getting the compound in eyes, on skin, or on clothing. Also, avoid ingestion and inhalation .

Future Directions

Efforts have been made to study the pharmacological activities of newly synthesized compounds similar to “N-[(4-amino-3-chlorophenyl)methyl]acetamide”. These studies aim to combat the antimicrobial and anticancer drug resistance by pathogens and cancerous cells . The information gathered from these studies will be useful for future innovation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-amino-3-chlorophenyl)methyl]acetamide typically involves the reaction of 4-amino-3-chlorobenzylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-amino-3-chlorobenzylamine and acetic anhydride.

    Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained at around 0-5°C to control the reaction rate.

    Procedure: The 4-amino-3-chlorobenzylamine is dissolved in a suitable solvent, such as dichloromethane. Acetic anhydride is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for several hours to ensure complete conversion.

    Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[(4-amino-3-chlorophenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of N-[(4-amino-3-chlorophenyl)methyl]acetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-amino-3-chlorophenyl)methyl]formamide
  • N-[(4-amino-3-chlorophenyl)methyl]propionamide
  • N-[(4-amino-3-chlorophenyl)methyl]butyramide

Uniqueness

N-[(4-amino-3-chlorophenyl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a chlorophenyl group allows for diverse chemical modifications and interactions with biological targets.

Properties

IUPAC Name

N-[(4-amino-3-chlorophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c1-6(13)12-5-7-2-3-9(11)8(10)4-7/h2-4H,5,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCJLNOUMKZMRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC(=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.